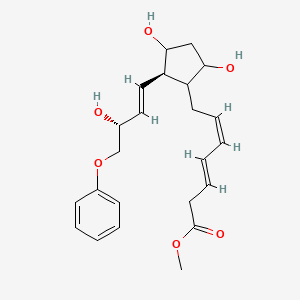
16-Phenoxy-17,18,19,20-tetranor-3,4-trans-didehydroprostaglandin F2-alpha methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Phenoxy-17,18,19,20-tetranor-3,4-trans-didehydroprostaglandin F2-alpha methyl ester is a synthetic analog of prostaglandin F2-alpha. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. This particular compound is known for its stability and lipophilicity, making it a valuable tool in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-Phenoxy-17,18,19,20-tetranor-3,4-trans-didehydroprostaglandin F2-alpha methyl ester involves multiple steps, starting from the appropriate prostaglandin precursorThe reaction conditions typically involve the use of organic solvents such as ethanol, DMF, or DMSO, and the reactions are carried out under controlled temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The final product is usually purified through techniques such as chromatography to achieve a purity of ≥98% .
Análisis De Reacciones Químicas
Types of Reactions
16-Phenoxy-17,18,19,20-tetranor-3,4-trans-didehydroprostaglandin F2-alpha methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This can affect the double bonds within the molecule.
Substitution: The phenoxy group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield ketones or aldehydes, while reduction can lead to saturated analogs. Substitution reactions can introduce different functional groups in place of the phenoxy group .
Aplicaciones Científicas De Investigación
16-Phenoxy-17,18,19,20-tetranor-3,4-trans-didehydroprostaglandin F2-alpha methyl ester is used in various scientific research fields:
Chemistry: As a stable analog of prostaglandin F2-alpha, it is used to study the chemical properties and reactions of prostaglandins.
Biology: It is used to investigate the biological effects of prostaglandins, particularly in reproductive biology and smooth muscle contraction.
Medicine: The compound is explored for its potential therapeutic applications, including the modulation of luteolysis and treatment of glaucoma.
Industry: It is used in the development of pharmaceuticals and other bioactive compounds.
Mecanismo De Acción
The compound exerts its effects by binding to the FP receptor, a specific receptor for prostaglandin F2-alpha. This binding leads to the activation of various molecular pathways, resulting in effects such as luteolysis and smooth muscle contraction. The phenoxy group at the omega terminus enhances its binding affinity to the FP receptor, making it more potent than natural prostaglandin F2-alpha .
Comparación Con Compuestos Similares
Similar Compounds
Prostaglandin F2-alpha: The natural form, less stable and less lipophilic.
16-Phenoxy-17,18,19,20-tetranor-prostaglandin F2-alpha: A similar compound without the methyl ester group.
Uniqueness
16-Phenoxy-17,18,19,20-tetranor-3,4-trans-didehydroprostaglandin F2-alpha methyl ester is unique due to its enhanced stability and lipophilicity, which allows for more efficient hydrolysis in tissues to generate the bioactive free acid. This makes it a valuable tool in both research and potential therapeutic applications .
Propiedades
Número CAS |
64812-67-5 |
|---|---|
Fórmula molecular |
C23H30O6 |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
methyl (3E,5Z)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hepta-3,5-dienoate |
InChI |
InChI=1S/C23H30O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h2-10,13-14,17,19-22,24-26H,11-12,15-16H2,1H3/b7-2-,8-3+,14-13+/t17-,19?,20-,21?,22?/m1/s1 |
Clave InChI |
XIVGINHUYULOGM-PDNJMGDMSA-N |
SMILES isomérico |
COC(=O)C/C=C/C=C\CC1[C@H](C(CC1O)O)/C=C/[C@H](COC2=CC=CC=C2)O |
SMILES canónico |
COC(=O)CC=CC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


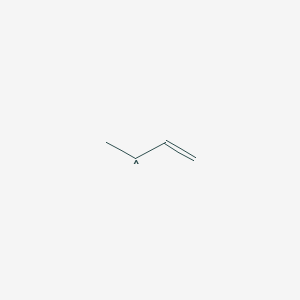
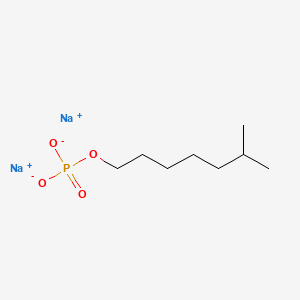

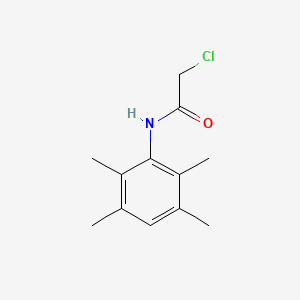
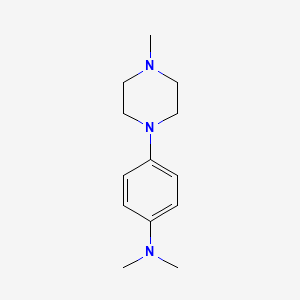
![3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile](/img/structure/B14481192.png)
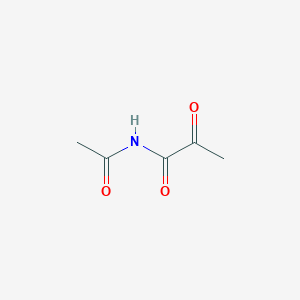
![1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene)](/img/structure/B14481197.png)
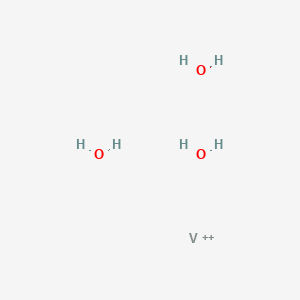
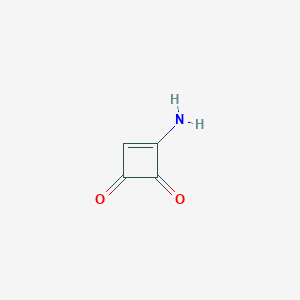
![2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14481204.png)
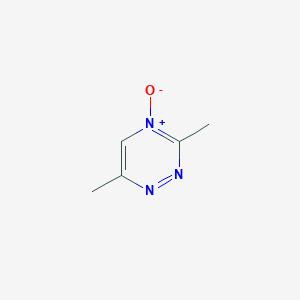
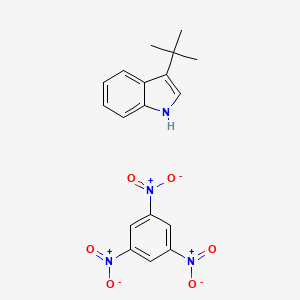
![Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis-](/img/structure/B14481226.png)
